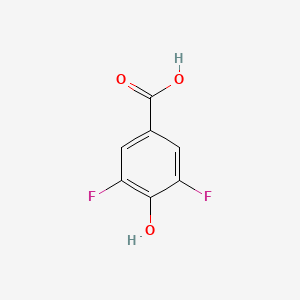

3,5-Difluoro-4-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-difluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYKRDQINKHFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-4-hydroxybenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-hydroxybenzoic acid, identified by the CAS number 74799-63-6 , is a fluorinated aromatic carboxylic acid that has garnered significant interest in the scientific community, particularly in the realm of medicinal chemistry and drug discovery.[1][2] Its unique structural features, characterized by a benzoic acid core substituted with two fluorine atoms and a hydroxyl group, impart distinct physicochemical properties that make it a valuable building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, offering insights for researchers and professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 74799-63-6 | [2] |

| Molecular Formula | C₇H₄F₂O₃ | [2] |

| Molecular Weight | 174.10 g/mol | [2] |

| Physical Form | Solid | [3] |

| Predicted XlogP3-AA | 1.3 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Although specific experimental spectra for this compound were not found in the provided search results, a theoretical interpretation based on its structure can be provided.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

-

Aromatic Protons (H-2 and H-6): A single signal is anticipated for the two equivalent aromatic protons. Due to the deshielding effects of the adjacent carboxylic acid group and the fluorine atoms, this signal would likely appear in the downfield region of the aromatic spectrum. The coupling with the two fluorine atoms at the meta positions would result in a triplet.

-

Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton, the chemical shift of which can be highly variable depending on the solvent and concentration.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected for the carboxylic acid proton, typically appearing far downfield.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

-

Carboxylic Acid Carbon (-COOH): This carbon will appear at the most downfield position.

-

Aromatic Carbons:

-

C-1 (ipso-carbon to COOH): This quaternary carbon will have a specific chemical shift.

-

C-2 and C-6: These equivalent carbons will show a single signal, with its chemical shift influenced by the adjacent fluorine and carboxylic acid groups. A strong coupling to the directly attached fluorine atom is expected.

-

C-3 and C-5: These equivalent carbons, directly bonded to fluorine, will exhibit a large carbon-fluorine coupling constant (¹JCF) and will be significantly shifted downfield.

-

C-4 (ipso-carbon to OH): This quaternary carbon's chemical shift will be influenced by the hydroxyl group and the two fluorine atoms.

-

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 174, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a plausible synthetic route can be constructed based on established organic chemistry principles and synthesis of analogous compounds. A common strategy involves the modification of a readily available starting material. One potential pathway could start from 3,5-difluoroaniline.

Hypothetical Synthesis Workflow:

A potential synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

A more direct, though potentially challenging, approach could involve the direct fluorination and subsequent functional group manipulations of a suitable precursor. A practical synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involved a multi-step process including nitration, esterification, reduction, diazotization, and hydrolysis.[4] This suggests that a similar strategic approach could be viable for the synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug molecules.

One notable application is in the synthesis of Acoramidis , a transthyretin stabilizer currently under development for the treatment of transthyretin amyloidosis. The structural motif of this compound is a key component of this and other potentially bioactive molecules.

Its utility extends to being a versatile building block in the creation of a diverse range of compounds for screening in drug discovery programs. The reactivity of its carboxylic acid and hydroxyl groups allows for a variety of chemical modifications, enabling the generation of libraries of novel compounds for biological evaluation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

The compound is classified with the following hazard statements:

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[3]

Recommended Handling Procedures:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[7]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] It is recommended to store it refrigerated.[5]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

-

If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[6]

Conclusion

This compound is a valuable and versatile chemical compound with significant applications in medicinal chemistry and drug discovery. Its unique physicochemical properties, stemming from its fluorinated and hydroxylated benzoic acid structure, make it an attractive building block for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and scientists working with this important molecule. Further experimental investigation into its precise physicochemical parameters and the development of optimized, scalable synthetic routes will undoubtedly facilitate its broader application in the advancement of pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H4F2O3 | CID 13004447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]

- 6. 350-29-8 CAS MSDS (3-Fluoro-4-hydroxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to 3,5-Difluoro-4-hydroxybenzoic Acid: Structure, Properties, and Applications

Foreword

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. Among the repertoire of fluorinated building blocks, 3,5-Difluoro-4-hydroxybenzoic acid stands out as a particularly valuable synthon. Its rigid, symmetrically substituted phenyl ring, equipped with three distinct functional groups, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and critical applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Core Molecular Identity and Structure

This compound is a crystalline organic compound that belongs to the family of halogenated phenolic acids. Its fundamental identity is defined by the following key identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 74799-63-6 | [1] |

| Molecular Formula | C₇H₄F₂O₃ | [1] |

| Molecular Weight | 174.10 g/mol | [1] |

| InChIKey | ONYKRDQINKHFQS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1F)O)F)C(=O)O | [1] |

Structural Elucidation

The molecule consists of a central benzene ring substituted at key positions. A carboxylic acid group (-COOH) at C1 defines it as a benzoic acid derivative. A hydroxyl group (-OH) at C4 makes it a phenol. Crucially, two fluorine atoms are positioned at C3 and C5, flanking the hydroxyl group.

The causality behind its utility lies in this specific arrangement. The two strongly electronegative fluorine atoms ortho to the hydroxyl group significantly lower the pKa of the phenolic proton, making it more acidic than phenol itself. Furthermore, these fluorine atoms create a unique electronic environment, influencing the reactivity of the aromatic ring and providing specific interaction points (such as hydrogen bond acceptance or dipole interactions) within a biological target, such as an enzyme's active site.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to validating the identity and purity of a chemical entity. The following data represents a combination of computed properties and expected spectroscopic features based on analogous structures.[1][2]

Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| Appearance | White to off-white crystalline solid | Typical for small aromatic acids |

| Melting Point | Not experimentally reported; expected >200 °C | High symmetry and hydrogen bonding potential suggest a high melting point, similar to related compounds. |

| XlogP | 1.3 | Computed by PubChem[1] |

| Hydrogen Bond Donors | 2 (from -OH and -COOH) | [1] |

| Hydrogen Bond Acceptors | 3 (from C=O and two -F) | [1] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, methanol, and ethyl acetate. | The polar functional groups confer some water solubility, but the aromatic ring limits it. |

Spectroscopic Data Summary

Spectroscopic analysis provides an empirical fingerprint of the molecule. The following table outlines the expected signals for key analytical techniques. The justification for these predictions lies in the established principles of how molecular structure, particularly the influence of electronegative fluorine, affects spectral output.[2][3]

| Technique | Feature | Expected Signal / Peak | Causality and Insights |

| ¹H NMR | Aromatic Protons (H2, H6) | δ 7.6 - 7.8 ppm (doublet or triplet) | These protons are equivalent due to symmetry. They are deshielded by the adjacent carboxylic acid group and show coupling to the meta fluorine atoms (³JH-F), resulting in a doublet or triplet depending on the resolution. |

| Phenolic Proton (-OH) | δ 9.5 - 11.0 ppm (broad singlet) | The acidic nature, intensified by the ortho fluorine atoms, and hydrogen bonding cause a significant downfield shift and signal broadening. | |

| Carboxylic Acid Proton (-COOH) | δ 12.0 - 13.5 ppm (broad singlet) | This is a characteristic highly deshielded signal for a carboxylic acid proton, which is typically broad and may exchange with trace water in the solvent. | |

| ¹³C NMR | Carboxylic Carbon (C=O) | δ ~165 - 170 ppm | Typical chemical shift for a carboxylic acid carbon. |

| C4 (C-OH) | δ ~150 - 155 ppm (triplet) | This carbon is attached to the hydroxyl group and is significantly coupled to the two ortho fluorine atoms (²JC-F), appearing as a triplet. | |

| C3, C5 (C-F) | δ ~145 - 150 ppm (doublet) | These carbons are directly bonded to fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant (¹JC-F). | |

| C1 (C-COOH) | δ ~120 - 125 ppm (triplet) | This carbon experiences a smaller coupling to the two meta fluorine atoms (³JC-F). | |

| C2, C6 (C-H) | δ ~112 - 118 ppm (doublet or triplet) | These carbons are coupled to the adjacent fluorine atoms (²JC-F). | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 174 | Corresponds to the monoisotopic mass of the molecule.[1] |

| Key Fragments | m/z = 157 ([M-OH]⁺), 129 ([M-COOH]⁺) | Characteristic fragments from the loss of the hydroxyl radical and the entire carboxylic acid group, respectively. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | The broadness is a hallmark of the strong hydrogen bonding in the carboxylic acid dimer. |

| O-H Stretch (Phenol) | 3300 - 3500 cm⁻¹ (broad) | The phenolic O-H stretch. | |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 cm⁻¹ (strong, sharp) | Characteristic absorption for the carbonyl group in an aromatic carboxylic acid. | |

| C-F Stretch | 1100 - 1300 cm⁻¹ (strong) | Strong absorptions indicative of the carbon-fluorine bonds. |

Synthesis and Reactivity

While multiple synthetic routes may be conceived, a robust and common approach for preparing hydroxybenzoic acids is through the carboxylation of the corresponding phenol. This strategy, an adaptation of the Kolbe-Schmitt reaction, is efficient and utilizes readily available precursors.

Representative Synthesis Workflow: Carboxylation of 3,5-Difluorophenol

The core of this synthesis involves activating the 3,5-difluorophenol to make the aromatic ring sufficiently nucleophilic to attack a weak electrophile like carbon dioxide. This is achieved by converting the phenol to its corresponding phenoxide salt using a strong base.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on established chemical principles for the Kolbe-Schmitt reaction and should be adapted and optimized under appropriate laboratory conditions.

-

Vessel Preparation: A high-pressure stainless-steel autoclave is charged with 3,5-difluorophenol (1.0 eq) and a suitable high-boiling solvent such as toluene or xylene.

-

Phenoxide Formation: A strong base, typically potassium hydroxide (1.1 eq), is added to the vessel. The mixture is heated under an inert atmosphere (e.g., nitrogen) to reflux to azeotropically remove water, driving the formation of the potassium 3,5-difluorophenoxide salt to completion.

-

Carboxylation: After cooling slightly, the vessel is sealed and pressurized with carbon dioxide gas to several atmospheres. The reaction mixture is then heated to 150-180 °C with vigorous stirring for 4-8 hours. The high pressure and temperature are critical for forcing the carboxylation of the activated aromatic ring.

-

Workup and Acidification: The reactor is cooled, and the pressure is carefully vented. The solid product, the potassium salt of the desired acid, is suspended in water. The aqueous solution is then acidified to a pH of ~1-2 using a strong mineral acid like concentrated HCl. This protonates the carboxylate and phenoxide, causing the free this compound to precipitate.

-

Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and dried. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

Applications in Drug Development and Materials Science

The true value of this compound is realized in its application as a structural motif in biologically active molecules. The 3,5-difluoro-4-hydroxyphenyl group is frequently used as a "warhead" or key binding element in the design of enzyme inhibitors.

Role as a Key Building Block

The rationale for its use is threefold:

-

Enhanced Acidity: The lowered pKa of the phenolic hydroxyl group allows it to act as a better hydrogen bond donor or to exist as a phenoxide anion at physiological pH, forming strong ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein's active site.

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at positions susceptible to oxidative metabolism can significantly increase a drug's half-life.

-

Modulation of Properties: The fluorine atoms alter the electronic distribution of the ring, which can fine-tune the binding affinity and selectivity of the molecule for its target.

While specific, publicly disclosed drug candidates using this exact molecule are often proprietary, its structural analogs are prevalent in inhibitors targeting enzymes like kinases, sulfotransferases, and histone deacetylases.[4][5] For instance, derivatives of fluorinated hydroxybenzoic acids are known to be potent inhibitors of β-arylsulfotransferase IV.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety. The following information is derived from its Material Safety Data Sheet (MSDS).[1]

GHS Hazard Classification

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: For operations generating dust, use an approved particulate respirator.

-

-

Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for molecular design. Its unique constellation of functional groups, amplified by the powerful effects of fluorine substitution, provides a robust and reliable starting point for the synthesis of high-value compounds. For scientists in drug discovery, its structure offers a pre-validated scaffold for enhancing biological activity and optimizing pharmacokinetic profiles. A thorough understanding of its properties, reactivity, and spectroscopic fingerprint is therefore indispensable for any researcher aiming to leverage the strategic advantage of fluorination in their work.

References

- 1. This compound | C7H4F2O3 | CID 13004447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

A Technical Guide to the ¹⁹F NMR Chemical Shifts of 3,5-Difluoro-4-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Foreword: The Unique Power of the Fluorine Probe

In the landscape of modern chemical and pharmaceutical analysis, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has carved out a significant and powerful niche.[1][2][3] The ¹⁹F nucleus possesses a unique combination of properties: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which translates to exceptional sensitivity, approaching that of proton (¹H) NMR.[4][5][6] What truly sets ¹⁹F NMR apart is its vast chemical shift dispersion, typically spanning over 800 ppm, which provides exquisite sensitivity to the local electronic environment.[6][7] This sensitivity, coupled with the scarcity of fluorine in biological systems, minimizes background signals and makes ¹⁹F a superb probe for studying molecular interactions, structure, and dynamics, particularly in the context of drug discovery.[1][8][9][10] This guide will provide an in-depth exploration of the ¹⁹F NMR chemical shifts of a key fluorinated building block, 3,5-Difluoro-4-hydroxybenzoic acid, offering both theoretical underpinnings and practical, field-proven insights.

Understanding the ¹⁹F NMR Spectrum of this compound: A Theoretical Framework

The chemical shift of the fluorine nuclei in this compound is a direct reflection of their local electronic environment. Several key factors contribute to the precise chemical shift value observed in the ¹⁹F NMR spectrum.

Electronic Effects: The Interplay of Substituents

The positions of the two fluorine atoms on the aromatic ring, meta to the carboxylic acid group and ortho to the hydroxyl group, create a unique electronic environment. The hydroxyl group is an electron-donating group through resonance, which would tend to increase electron density at the ortho and para positions. Conversely, the carboxylic acid group is an electron-withdrawing group, decreasing electron density. The high electronegativity of the fluorine atoms themselves also strongly influences the electron distribution within the benzene ring.[5] This complex interplay of inductive and resonance effects will ultimately determine the shielding or deshielding of the fluorine nuclei and thus their chemical shift.[4][5]

The Critical Influence of Solvent

The choice of solvent can significantly alter the ¹⁹F NMR chemical shift, with variations of several parts per million (ppm) being common.[5][11] These solvent effects arise from intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the analyte and solvent molecules.[5][12] For this compound, protic solvents capable of hydrogen bonding with the hydroxyl and carboxylic acid groups are expected to have a pronounced effect on the fluorine chemical shifts.

pH-Dependent Chemical Shifts: A Window into Molecular Speciation

Predicted ¹⁹F NMR Spectral Characteristics

Due to the symmetry of the molecule, the two fluorine atoms are chemically equivalent, and therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine atoms on an aromatic ring typically falls within the range of +80 to +170 ppm relative to CFCl₃.[4][21]

Table 1: Predicted ¹⁹F NMR Chemical Shift and Influencing Factors

| Parameter | Predicted Value/Effect | Rationale |

| Chemical Shift (δ) | -120 to -150 ppm (vs. CFCl₃) | Based on typical ranges for fluoroaromatic compounds and the electronic effects of the hydroxyl and carboxylic acid groups. |

| Multiplicity | Singlet (proton-decoupled) | The two fluorine atoms are chemically equivalent. |

| Solvent Effect | Significant shifts expected in protic vs. aprotic solvents. | Hydrogen bonding interactions with the hydroxyl and carboxylic acid groups will alter the electronic environment of the fluorine nuclei. |

| pH Effect | Downfield shift upon deprotonation of the carboxylic acid and hydroxyl groups. | Deprotonation increases the electron-donating character of these groups, leading to increased shielding of the fluorine nuclei. |

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data

This section provides a detailed, step-by-step methodology for obtaining a high-quality ¹⁹F NMR spectrum of this compound.

Sample Preparation: The Foundation of a Good Spectrum

-

Analyte Preparation: Accurately weigh 10-20 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent appropriate for the experiment. For observing pH effects, a buffered aqueous solution (e.g., in D₂O) is ideal. For general characterization, DMSO-d₆ or Methanol-d₄ are good choices.

-

Internal Standard: Add a suitable internal reference standard. While CFCl₃ is the historical standard, its volatility and environmental concerns have led to the use of other references.[22][23] 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is a certified reference material for ¹⁹F qNMR.[24]

-

Dissolution and Transfer: Dissolve the analyte and internal standard in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Tune the NMR probe to the ¹⁹F frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of the fluorine nuclei).

-

Number of Scans (ns): 16-64 scans, depending on the sample concentration.

-

Spectral Width (sw): A wide spectral width of at least 250 ppm is recommended to ensure all fluorine signals are captured.

-

Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard.

-

Integration and Analysis: Integrate the fluorine signal and analyze the chemical shift and multiplicity.

Visualization of Key Concepts

Experimental Workflow

Caption: A streamlined workflow for acquiring high-quality ¹⁹F NMR data.

pH-Dependent Speciation and its Impact on ¹⁹F Chemical Shift

Caption: The relationship between pH, molecular speciation, and the resulting ¹⁹F NMR chemical shift.

Applications in Drug Discovery and Development

The precise measurement of the ¹⁹F NMR chemical shifts of this compound and its derivatives is of significant value in drug discovery.

-

Fragment-Based Screening: As a fluorinated fragment, changes in the ¹⁹F chemical shift upon binding to a biological target can be used to identify hits in a fragment-based drug discovery campaign.[1][9]

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and observing the corresponding changes in the ¹⁹F NMR spectrum, valuable SAR data can be generated.

-

Probing Binding Site Environments: The sensitivity of the ¹⁹F chemical shift to the local environment can provide information about the nature of the binding pocket of a protein or other biomolecule.

Conclusion

While a direct experimental ¹⁹F NMR spectrum for this compound is not readily found in public repositories, a comprehensive understanding of the underlying principles of ¹⁹F NMR allows for accurate prediction of its spectral characteristics. The extreme sensitivity of the fluorine nucleus to its electronic environment, influenced by solvent, pH, and molecular interactions, makes ¹⁹F NMR an invaluable tool for the characterization of this and other fluorinated molecules. The methodologies and theoretical framework presented in this guide provide a robust foundation for researchers and drug development professionals to effectively utilize ¹⁹F NMR in their work, unlocking the full potential of the fluorine probe in advancing chemical and pharmaceutical science.

References

- 1. mdpi.com [mdpi.com]

- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. criver.com [criver.com]

- 10. 19F-NMR in Target-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New class of 19F pH indicators: fluoroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. global.oup.com [global.oup.com]

- 16. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 17. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 18. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 19. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 20. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 21. 19F [nmr.chem.ucsb.edu]

- 22. colorado.edu [colorado.edu]

- 23. scribd.com [scribd.com]

- 24. learning.sepscience.com [learning.sepscience.com]

Mass spectrometry fragmentation of 3,5-Difluoro-4-hydroxybenzoic acid

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Difluoro-4-hydroxybenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₇H₄F₂O₃). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's ionization characteristics and predictable fragmentation pathways under various mass spectrometry conditions, including Electrospray Ionization (ESI) and Electron Ionization (EI). By elucidating the core fragmentation mechanisms, this guide serves as a foundational resource for method development, structural confirmation, and impurity profiling. The methodologies described herein are grounded in established principles of organic mass spectrometry, ensuring both scientific integrity and practical applicability.

Introduction: The Analytical Significance of this compound

This compound is a fluorinated aromatic carboxylic acid. Its structural motifs—a benzoic acid core, a phenolic hydroxyl group, and strategically placed fluorine atoms—make it a versatile building block in medicinal chemistry and materials science. The presence of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. Consequently, the precise structural characterization of intermediates like this is paramount.

Mass spectrometry is an indispensable tool for the analysis of such small molecules, offering unparalleled sensitivity and structural information.[1][2] Understanding the specific fragmentation pattern of this compound is crucial for its unambiguous identification in complex reaction mixtures, for metabolite identification studies, and for overall quality control in synthetic processes. This guide provides a detailed examination of its fragmentation logic, empowering scientists to interpret mass spectra with confidence.

Compound Profile:

-

Molecular Formula: C₇H₄F₂O₃[3]

-

Molecular Weight: 174.10 g/mol [3]

-

Monoisotopic Mass: 174.01285031 Da[3]

Ionization Principles and Expected Behavior

The ionization technique employed is a critical determinant of the resulting mass spectrum. The structure of this compound, with its acidic carboxylic and phenolic protons, lends itself to analysis by multiple ionization methods.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing polar, thermally labile molecules.[4]

-

Negative Ion Mode (ESI-): This is the preferred mode for acidic compounds. The molecule is expected to readily deprotonate at the carboxylic acid site, the most acidic position, to form the [M-H]⁻ ion at m/z 173.01.

-

Positive Ion Mode (ESI+): Protonation can occur, likely on the carbonyl oxygen of the carboxylic acid, to form the [M+H]⁺ ion at m/z 175.02.

-

-

Electron Ionization (EI): This "hard" ionization technique involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a radical molecular ion [M]⁺• and extensive, reproducible fragmentation.[4] This method provides a detailed structural fingerprint.

Core Fragmentation Pathways and Mechanistic Interpretation

The fragmentation of this compound is dictated by the relative strengths of its bonds and the stability of the resulting fragment ions. The presence of the carboxyl, hydroxyl, and fluoro substituents on the aromatic ring creates predictable cleavage points.

Negative Ion Mode (ESI-MS/MS) Fragmentation

Analysis in negative ion mode is often the most straightforward and sensitive approach for this class of compounds. The fragmentation is initiated from the deprotonated molecular ion, [M-H]⁻.

The primary and most characteristic fragmentation pathway for benzoic acids and other phenolic acids in negative ESI is the neutral loss of carbon dioxide (CO₂) from the carboxylate anion.[5][6] This decarboxylation is a highly favorable process, leading to the formation of a stable phenoxide anion.

-

Decarboxylation: The [M-H]⁻ ion (m/z 173.01) readily loses a 44.00 Da neutral CO₂ molecule, resulting in the formation of the 3,5-difluorophenoxide ion at m/z 129.01 . This fragment is often the base peak in the MS/MS spectrum due to its stability.

Further fragmentation of the m/z 129.01 ion requires higher collision energy and is less common.

Caption: Predicted ESI fragmentation pathway in negative ion mode.

Electron Ionization (EI-MS) Fragmentation

EI mass spectrometry provides a more complex but highly informative fragmentation pattern, starting from the molecular ion [M]⁺• at m/z 174.01. The fragmentation of aromatic carboxylic acids under EI conditions typically involves cleavages adjacent to the carbonyl group.[7]

-

Loss of a Hydroxyl Radical (•OH): A common initial fragmentation is the alpha-cleavage loss of the hydroxyl radical (17 Da) from the carboxylic acid group. This yields a stable acylium cation.

-

[M]⁺• (m/z 174.01) → [M - •OH]⁺ at m/z 157.00

-

-

Loss of a Carboxyl Radical (•COOH): Another significant fragmentation pathway is the loss of the entire carboxyl group as a radical (45 Da).

-

[M]⁺• (m/z 174.01) → [M - •COOH]⁺ at m/z 129.01

-

-

Decarbonylation of the Acylium Ion: The acylium ion formed in pathway 1 (m/z 157.00) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a difluoro-hydroxyphenyl cation.

-

[M - •OH]⁺ (m/z 157.00) → [M - •OH - CO]⁺ at m/z 129.01

-

The ion at m/z 129.01 is a key fragment formed through multiple pathways, highlighting its stability. The fragmentation pattern of the closely related 3,5-dichloro-4-hydroxybenzoic acid in the NIST database shows major fragments corresponding to the loss of •OH and •COOH, supporting this predicted behavior.[8]

References

- 1. Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H4F2O3 | CID 13004447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3,5-Dichloro-4-hydroxybenzoic acid [webbook.nist.gov]

Infrared spectroscopy of difluorinated benzoic acids

An In-Depth Technical Guide to the Infrared Spectroscopy of Difluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Difluorinated benzoic acids represent a pivotal class of molecules in modern drug discovery, where the strategic incorporation of fluorine atoms can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.[1] Infrared (IR) spectroscopy serves as an indispensable analytical tool for the structural characterization of these molecules. This guide provides a comprehensive exploration of the principles and applications of IR spectroscopy for the analysis of difluorinated benzoic acids. We will delve into the theoretical underpinnings of molecular vibrations, the influence of fluorine substitution on the vibrational spectra, and provide a detailed, field-proven protocol for obtaining high-quality IR data. This document is intended to be a valuable resource for researchers and scientists engaged in the synthesis, analysis, and application of fluorinated compounds in pharmaceutical development.

Introduction: The Significance of Fluorine in Medicinal Chemistry and the Role of IR Spectroscopy

The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Difluorinated benzoic acid moieties are key building blocks in the synthesis of a wide array of therapeutic agents.[1] Understanding the precise molecular structure and intermolecular interactions of these compounds is paramount for rational drug design and quality control.

Infrared spectroscopy is a rapid, non-destructive, and highly sensitive technique that probes the vibrational modes of molecules.[2] By analyzing the absorption of infrared radiation at specific frequencies, one can identify functional groups, elucidate molecular structure, and study hydrogen bonding interactions. For difluorinated benzoic acids, IR spectroscopy is particularly powerful for confirming the presence of the carboxylic acid group, assessing the impact of fluorine substitution on the electronic structure of the molecule, and investigating the formation of dimers through hydrogen bonding.

Fundamental Principles: Vibrational Modes of Benzoic Acid

A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes.[3] For benzoic acid (C₇H₆O₂), this results in 39 possible vibrations.[3] These vibrations can be broadly categorized as stretching (changes in bond length) and bending (changes in bond angle). The most characteristic IR absorption bands for benzoic acid are associated with the carboxylic acid functional group and the aromatic ring.

The Carboxylic Acid Group:

-

O-H Stretching: In the gas phase or in a non-polar solvent at very low concentrations, the free hydroxyl group exhibits a sharp absorption band around 3500-3700 cm⁻¹. However, carboxylic acids readily form strong intermolecular hydrogen bonds, leading to the formation of cyclic dimers.[4][5][6] This hydrogen bonding significantly weakens the O-H bond, resulting in a very broad and intense absorption band that typically spans from 2500 to 3300 cm⁻¹.[7][8]

-

C=O Stretching: The carbonyl group of a monomeric carboxylic acid absorbs around 1760 cm⁻¹. In the hydrogen-bonded dimer, this bond is slightly weakened, causing a shift to a lower frequency, typically in the range of 1680-1710 cm⁻¹.[6][8][9] This band is usually very strong and sharp.

-

C-O Stretching and O-H Bending: The C-O stretching and in-plane O-H bending vibrations are coupled and give rise to bands in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively.[7][10] An out-of-plane O-H bending vibration results in a broad band around 920 cm⁻¹.[7][10]

The Aromatic Ring:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[11]

-

C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in a series of bands, often of variable intensity, in the 1450-1600 cm⁻¹ region.[12][13]

-

C-H Bending (Out-of-Plane): Strong absorption bands in the 690-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly indicative of the substitution pattern on the benzene ring.

The Influence of Difluorination on the Infrared Spectrum

The substitution of two hydrogen atoms with highly electronegative fluorine atoms on the benzoic acid ring induces significant changes in the molecule's electronic structure, which are reflected in the IR spectrum. These changes are primarily due to the strong electron-withdrawing inductive effect (-I) and the electron-donating mesomeric effect (+M) of fluorine.[14]

-

Effect on C=O Stretching Frequency: The strong -I effect of fluorine withdraws electron density from the aromatic ring and, consequently, from the carboxyl group. This leads to a strengthening of the C=O double bond and a shift of the ν(C=O) band to a higher frequency (a blueshift).[9][15] The position and number of fluorine substituents will modulate the extent of this shift. For instance, the effect is generally more pronounced with ortho- and para-substitution compared to meta-substitution.

-

Effect on O-H Stretching and Hydrogen Bonding: The increased acidity of fluorinated benzoic acids, a consequence of the electron-withdrawing nature of fluorine, can influence the strength of the hydrogen bonds in the dimeric form.[15] This can lead to subtle changes in the position and shape of the broad O-H stretching band. Studies on trifluorobenzoic acid have shown a red shift in the O-H stretching frequency, indicating strong hydrogen bonding in the dimer.[16]

-

C-F Vibrations: The C-F stretching vibrations themselves give rise to strong absorption bands, typically in the 1100-1400 cm⁻¹ region. These bands can sometimes overlap with other vibrations, but their high intensity often makes them a clear indicator of fluorination.

The interplay of these effects results in a unique "fingerprint" region (below 1500 cm⁻¹) for each difluorinated benzoic acid isomer, allowing for their differentiation.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality FTIR spectrum of a solid difluorinated benzoic acid sample using the KBr pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for crystalline solids.

Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Infrared lamp or oven (for drying)

-

Spatula

-

Analytical balance

-

Difluorinated benzoic acid sample (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Gently grind 100-200 mg of dry, FTIR-grade KBr in an agate mortar to a fine, consistent powder.[17] It is crucial that the KBr is free of moisture, as water exhibits a broad absorption in the IR spectrum.

-

Weigh approximately 1-2 mg of the difluorinated benzoic acid sample.[17] The sample should be a fine powder to ensure even distribution.

-

Add the sample to the ground KBr in the mortar.

-

-

Mixing and Grinding:

-

Thoroughly mix the sample and KBr by gentle grinding with the pestle for 1-2 minutes. The goal is to create a homogeneous mixture with a very small particle size to minimize light scattering.[18]

-

-

Pellet Formation:

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-64 scans).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Alternative Sampling Technique: Attenuated Total Reflectance (ATR)

For rapid analysis or for samples that are difficult to grind, Attenuated Total Reflectance (ATR) is an excellent alternative.[2]

-

ATR Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the powdered difluorinated benzoic acid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.[17]

-

Spectral Acquisition: Acquire the sample spectrum.

ATR requires minimal sample preparation and is often preferred for its convenience.[2] However, the resulting spectra may have slight differences in relative peak intensities compared to transmission spectra from KBr pellets.[2]

Data Interpretation and Visualization

The following table summarizes the key vibrational frequencies for benzoic acid and provides expected ranges for difluorinated derivatives.

| Vibrational Mode | Benzoic Acid (cm⁻¹) | Expected Range for Difluorinated Benzoic Acids (cm⁻¹) | Notes |

| O-H Stretch (H-bonded) | ~2500-3300 (very broad) | ~2500-3300 (very broad) | Broadness is characteristic of strong hydrogen bonding in dimers.[7] |

| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | Typically weak to medium intensity.[11] |

| C=O Stretch (Dimer) | ~1680-1710 | ~1700-1740 | Blueshifted due to the electron-withdrawing effect of fluorine.[9][15] |

| C=C Stretch (Aromatic) | ~1450-1600 | ~1450-1620 | A series of bands, positions can be sensitive to substitution. |

| C-O Stretch / O-H Bend | ~1210-1440 | ~1200-1450 | Often coupled vibrations. |

| C-F Stretch | N/A | ~1100-1400 | Strong, characteristic absorptions. |

| O-H Bend (Out-of-Plane) | ~920 | ~900-950 | Broad band. |

| C-H Bend (Out-of-Plane) | ~690-900 | ~700-950 | Position is diagnostic of the aromatic substitution pattern. |

Molecular Structure and Dimerization

The diagram below illustrates the molecular structure of a representative difluorinated benzoic acid and its dimerization via hydrogen bonding, which is a key feature observed in its IR spectrum.

Caption: Molecular structure and hydrogen-bonded dimer of a difluorinated benzoic acid.

Experimental Workflow

The logical flow from sample preparation to final data analysis is crucial for obtaining reliable and reproducible results.

Caption: Workflow for FTIR analysis of difluorinated benzoic acids via KBr pellet method.

Conclusion

Infrared spectroscopy is a cornerstone analytical technique in the study of difluorinated benzoic acids. A thorough understanding of the fundamental vibrational modes of the benzoic acid scaffold and the electronic effects of fluorine substitution is essential for accurate spectral interpretation. The methodologies presented in this guide provide a reliable framework for obtaining high-quality data, which is critical for structural elucidation, reaction monitoring, and quality assurance in the context of drug discovery and development. The unique spectral fingerprints of difluorinated benzoic acid isomers, particularly the shifts in the carbonyl stretching frequency, offer valuable insights into their molecular properties, underscoring the power of IR spectroscopy in advancing pharmaceutical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. jascoinc.com [jascoinc.com]

- 3. benzoic_acid_vibrations [liverpool.ac.uk]

- 4. [PDF] The infrared absorption spectrum of the gas phase neutral benzoic acid monomer and dimer | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. ijtsrd.com [ijtsrd.com]

- 12. researchgate.net [researchgate.net]

- 13. ijastems.org [ijastems.org]

- 14. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 16. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. rockymountainlabs.com [rockymountainlabs.com]

An In-depth Technical Guide to the Prospective Crystal Structure of 3,5-Difluoro-4-hydroxybenzoic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the anticipated crystal structure of 3,5-Difluoro-4-hydroxybenzoic acid. In the absence of a publicly available crystal structure for this specific compound, this document outlines the probable structural characteristics based on analogous molecules and presents a detailed, field-proven methodology for its experimental determination via single-crystal X-ray diffraction.

Introduction: The Significance of this compound

This compound is a halogenated aromatic carboxylic acid. The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These characteristics make fluorinated compounds like this one of considerable interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting and controlling properties such as solubility, dissolution rate, and bioavailability, which are critical in drug development.

While the crystal structure of this compound has not been formally reported, we can infer likely structural motifs by examining related compounds. For instance, the crystal structure of 3,4-Difluoro-2-hydroxybenzoic acid reveals the formation of inversion dimers through hydrogen bonds, a common feature in carboxylic acids.[1]

Hypothetical Crystal Structure and Intermolecular Interactions

Based on the functional groups present in this compound (a carboxylic acid and a phenol), we can anticipate a rich network of intermolecular interactions governing its crystal packing.

2.1. Predicted Hydrogen Bonding Motifs

The primary and most predictable interaction is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a highly prevalent and stable motif for carboxylic acids in the solid state. Additionally, the phenolic hydroxyl group and the fluorine atoms can participate in further hydrogen bonding, potentially leading to a more complex, three-dimensional supramolecular architecture.

2.2. Molecular Conformation

The molecule is expected to be largely planar, although the carboxyl group may exhibit some torsional flexibility. The planarity would facilitate efficient packing and potential π–π stacking interactions between the aromatic rings, further stabilizing the crystal lattice.

Experimental Determination of the Crystal Structure: A Step-by-Step Protocol

The following section details the experimental workflow for determining the crystal structure of this compound.

3.1. Synthesis and Purification

The synthesis of fluorinated hydroxybenzoic acids can be achieved through various organic chemistry routes. For instance, the synthesis of a related compound, 3-fluoro-4-hydroxybenzoic acid, involves the reaction of 3-fluoro-4-methoxy benzoic acid with concentrated hydrogen bromide and acetic acid.[2] A similar demethylation approach could be a viable route. Following synthesis, the compound must be purified to a high degree, typically by recrystallization, to ensure the growth of high-quality single crystals.

3.2. Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. A common and effective method is slow evaporation from a suitable solvent or solvent mixture.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Screening: Begin by testing the solubility of the purified this compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and water).

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals. Once suitable crystals have formed, carefully harvest them using a mounted loop.

3.3. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

High-quality single crystals are mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected by a detector.

Data Collection Parameters:

| Parameter | Typical Value |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | 100 K (to minimize thermal vibrations) |

| Detector | CCD or CMOS area detector |

| Data Collection Strategy | A series of ω and φ scans to cover the reciprocal space |

3.4. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined against the experimental data.

Workflow for Structure Solution and Refinement:

Caption: Workflow for Crystal Structure Determination.

Anticipated Crystallographic Data and Interpretation

While the exact parameters are unknown, we can anticipate the general nature of the crystallographic data for this compound based on similar small organic molecules.

Hypothetical Crystallographic Data Summary:

| Parameter | Predicted Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c, Pbca) |

| Z (molecules per unit cell) | 2, 4, or 8 |

| Hydrogen Bonding | R²₂(8) carboxylic acid dimers, potential O-H···F or O-H···O interactions |

The final refined structure will provide precise bond lengths, bond angles, and torsion angles. Of particular interest will be the geometry of the hydrogen bonds and any non-covalent interactions involving the fluorine atoms. The analysis of the crystal packing will reveal how the molecules arrange themselves in three dimensions, which can have implications for the material's bulk properties.

Visualization of the Predicted Molecular and Supramolecular Structure

The following diagrams illustrate the molecular structure and a plausible hydrogen-bonding motif.

Caption: 2D Structure of this compound.[3]

Caption: Hypothetical R²₂(8) Hydrogen-Bonded Dimer.

Conclusion

Determining the crystal structure of this compound is a crucial step in understanding its solid-state properties. This guide has provided a comprehensive overview of the anticipated structural features and a detailed experimental protocol for its determination. The insights gained from such a study will be invaluable for its potential applications in drug development and materials science, enabling a more rational design of materials with tailored properties.

References

An In-depth Technical Guide to the Acidity (pKa) of 3,5-Difluoro-4-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive analysis of the acidity of 3,5-difluoro-4-hydroxybenzoic acid, a versatile building block in medicinal chemistry. By examining the electronic effects of its substituents, this document offers a detailed theoretical framework for understanding the pKa values of both its carboxylic acid and phenolic protons. This guide also presents established experimental protocols for pKa determination, namely potentiometric titration and UV-Vis spectrophotometry, to provide researchers with the practical knowledge to validate theoretical predictions.

Introduction: The Critical Role of pKa in Drug Development

In the landscape of drug discovery and development, the pKa of a molecule is a critical determinant of its behavior in a biological system. It dictates the extent of ionization at a given pH, which in turn affects crucial properties such as solubility, lipophilicity, membrane permeability, and protein binding. For a molecule like this compound, which possesses two ionizable protons, a thorough understanding of its pKa values is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. An accurate assessment of pKa enables the rational design of drug candidates with optimized biopharmaceutical properties, ultimately leading to improved therapeutic efficacy and safety.

Molecular Structure and the Influence of Substituents on Acidity

This compound is a polysubstituted aromatic ring with a carboxylic acid group, a hydroxyl group, and two fluorine atoms. The acidity of the carboxylic and phenolic protons is significantly modulated by the electronic properties of these substituents.

-

Carboxylic Acid Proton (pKa₁): The primary acidic site is the proton of the carboxylic acid group. The acidity of this proton is enhanced by the presence of electron-withdrawing groups on the aromatic ring.

-

Phenolic Proton (pKa₂): The second acidic site is the proton of the hydroxyl group. The acidity of this proton is also influenced by the electronic nature of the other ring substituents.

The two fluorine atoms at the meta positions relative to the carboxylic acid and ortho to the hydroxyl group play a pivotal role in determining the overall acidity of the molecule through their inductive and resonance effects.

Electronic Effects of Fluorine Substituents

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the conjugate base formed upon deprotonation, thereby increasing the acidity of both the carboxylic acid and the phenol.[1]

However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M effect). The interplay between these opposing effects is crucial in determining the net influence on acidity. For halogens, the inductive effect generally outweighs the mesomeric effect.[2]

Predicted pKa Values and Comparative Analysis

| Compound | Functional Group | Predicted/Experimental pKa | Reference(s) |

| This compound | Carboxylic Acid | ~3.89 ± 0.10 (Predicted) | [2] |

| This compound | Phenol | ~7.5 - 8.0 (Estimated) | |

| Benzoic Acid | Carboxylic Acid | ~4.20 | [3][4] |

| Phenol | Phenol | ~10.0 | [5][6] |

| 4-Hydroxybenzoic Acid | Carboxylic Acid | ~4.54 | [7] |

| 4-Hydroxybenzoic Acid | Phenol | ~9.32 | [8] |

| 3,5-Difluorophenol | Phenol | ~7.97 (Predicted) | [5] |

| 2,6-Difluorophenol | Phenol | ~7.45 (Predicted) | [3] |

Analysis of pKa₁ (Carboxylic Acid):

The predicted pKa of ~3.89 for the carboxylic acid of this compound is lower than that of benzoic acid (~4.20) and 4-hydroxybenzoic acid (~4.54).[2][3][4][7] This increased acidity is a direct consequence of the strong electron-withdrawing inductive effect of the two fluorine atoms, which stabilize the carboxylate anion.

Analysis of pKa₂ (Phenol):

An experimental value for the phenolic pKa of this compound is not available. However, we can estimate it to be in the range of 7.5 to 8.0. This estimation is based on the pKa of phenol (~10.0) and the significant acidifying effect of ortho-fluorine substituents.[5][6] For instance, the predicted pKa of 2,6-difluorophenol is ~7.45.[3] The two fluorine atoms ortho to the hydroxyl group in this compound will substantially lower its pKa compared to phenol and 4-hydroxybenzoic acid (~9.32) due to their potent inductive effects.[8]

Logical Framework for Substituent Effects

The following diagram illustrates the electronic forces influencing the acidity of this compound.

Caption: Electronic effects of fluorine on the acidity of this compound.

Experimental Determination of pKa

To obtain definitive pKa values, experimental determination is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte (this compound) and monitoring the pH change. The pKa values are determined from the inflection points of the resulting titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

-

Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup:

-

Place a known volume (e.g., 25 mL) of the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Process:

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence points (the points of steepest slope) by analyzing the first or second derivative of the titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, two distinct equivalence points and corresponding pKa values will be observed.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

-

Sample Preparation:

-

Prepare a set of samples by adding a small, constant amount of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum for each sample over an appropriate wavelength range.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

Conclusion

The acidity of this compound is a key parameter for its application in drug discovery and development. Theoretical analysis, supported by comparative data, predicts a pKa of approximately 3.89 for the carboxylic acid and an estimated pKa in the range of 7.5-8.0 for the phenolic hydroxyl group. These values reflect the potent electron-withdrawing inductive effects of the two fluorine substituents. For definitive pKa values, experimental determination using methods such as potentiometric titration or UV-Vis spectrophotometry is strongly recommended. A thorough understanding and accurate determination of these pKa values are crucial for the rational design and development of new therapeutic agents based on this versatile chemical scaffold.

References

- 1. 3,5-Difluorophenol | C6H4F2O | CID 75928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 3. 2,6-Difluorphenol | 28177-48-2 [m.chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. jst-ud.vn [jst-ud.vn]

- 7. 2,6-Difluorophenol | 28177-48-2 [chemicalbook.com]

- 8. chemaxon.com [chemaxon.com]

A Comprehensive Theoretical Investigation of 3,5-Difluoro-4-hydroxybenzoic Acid via Density Functional Theory

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide provides a comprehensive theoretical framework for the study of 3,5-Difluoro-4-hydroxybenzoic acid (DFHBA) using Density Functional Theory (DFT). We detail a robust, self-validating computational protocol designed to elucidate the molecule's fundamental properties. The guide covers the optimization of the molecular geometry, a thorough analysis of its vibrational signatures (FT-IR and FT-Raman), and an in-depth exploration of its electronic and optical characteristics. Key analyses include Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, Time-Dependent DFT (TD-DFT) for UV-Vis spectra, and the prediction of non-linear optical (NLO) properties. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential applications in fields such as medicinal chemistry and materials science.

Introduction

This compound (DFHBA) is a halogenated derivative of 4-hydroxybenzoic acid, a structural motif present in numerous biologically active compounds. Its molecular formula is C₇H₄F₂O₃. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including acidity, metabolic stability, and binding affinity to biological targets. This makes fluorinated compounds like DFHBA of particular interest in drug design and development.

Computational chemistry offers a powerful and efficient avenue for predicting and understanding molecular properties at the atomic level, complementing and guiding experimental research. Among the available methods, Density Functional Theory (DFT) has emerged as a leading approach due to its excellent balance of computational cost and accuracy for a wide range of chemical systems. This guide presents a detailed theoretical study of DFHBA, employing DFT to create a comprehensive profile of its structural, vibrational, electronic, and optical properties.

Computational Framework: Methodology and Protocol

The reliability of computational results is fundamentally dependent on the chosen methodology. The protocol outlined here is designed to be robust and follows best practices in the field of molecular computational chemistry.

Software

All calculations are performed using the Gaussian 09 suite of programs, a widely recognized software package in computational chemistry. Visualization of the molecular structure, orbitals, and vibrational modes is accomplished with the aid of GaussView.

Level of Theory

The selection of a suitable functional and basis set is critical for obtaining accurate results.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the inherent self-interaction error in pure DFT functionals. B3LYP is renowned for its reliability in predicting the geometries and vibrational frequencies of organic molecules.

-

Basis Set: 6-311++G(d,p) This Pople-style basis set offers a high degree of flexibility for an accurate description of the electronic structure.

-

6-311: A triple-zeta basis set, meaning each atomic orbital is described by three basis functions, allowing for greater radial flexibility.

-

++: Includes diffuse functions on both heavy atoms and hydrogen atoms. These are essential for accurately describing systems with lone pairs, anions, or weak, long-range interactions.

-

(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for orbital shapes to distort, which is crucial for accurately modeling chemical bonds and electronic properties.

-

Self-Validating Computational Workflow

A systematic, step-by-step approach ensures the validity and reproducibility of the results.

An In-depth Technical Guide to the Conformational Analysis of Symmetrically Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of symmetrically fluorinated benzoic acids, focusing on 2,6-difluorobenzoic acid and 3,5-difluorobenzoic acid as representative examples. By integrating experimental techniques and computational modeling, we explore the conformational landscapes of these molecules, offering insights into the profound influence of fluorine substitution on their structural preferences. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields.

Introduction: The Significance of Fluorine in Molecular Design

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets. In the context of benzoic acid derivatives, symmetric fluorination at the 2,6- (ortho) and 3,5- (meta) positions provides a fascinating case study in the subtle interplay of steric and electronic effects that govern molecular conformation. Understanding these conformational preferences is paramount for the rational design of novel therapeutics and functional materials. This guide will delve into the experimental and theoretical methodologies used to elucidate the conformational landscapes of these intriguing molecules.

Synthesis of Symmetrically Fluorinated Benzoic Acids

The availability of high-purity samples is a prerequisite for accurate conformational analysis. Here, we outline established synthetic routes for 2,6-difluorobenzoic acid and 3,5-difluorobenzoic acid.

Synthesis of 2,6-Difluorobenzoic Acid

A common method for the synthesis of 2,6-difluorobenzoic acid involves the hydrolysis of 2,6-difluorobenzonitrile.

Experimental Protocol:

-

Hydrolysis: In a high-pressure autoclave, combine 139 g of 2,6-difluorobenzonitrile, 120 g of sodium hydroxide, and 180 g of water.[1]

-

Heat the mixture to 150 °C and maintain this temperature for 10 hours under a controlled pressure of 0.25 MPa.[1]

-

After the reaction is complete, cool the reaction mixture to room temperature and transfer it to a beaker.

-

Acidification: Carefully adjust the pH of the solution to 1 by the dropwise addition of a 10% aqueous sulfuric acid solution, which will precipitate a slightly yellowish solid.[1]

-

Purification: Isolate the solid by filtration and wash it with cold water. Recrystallize the crude product from a 2:1 ethanol/water mixture to yield white crystals of 2,6-difluorobenzoic acid.[1] This process typically yields a product with a purity of around 98.5% and a yield of approximately 85%.[1]

Another accessible route starts from 2,6-difluorobenzylchloride.

Experimental Protocol:

-

Add 2,6-difluorobenzylchloride (1.7 g, 0.01 mol) dropwise to a round bottom flask containing 25 ml of water.[2]

-

Reflux the mixture for 2.5 hours. A gummy precipitate will form.[2]

-

Filter the precipitate and dissolve it in alkaline water.

-

Acidify the solution by dropwise addition of hydrochloric acid with stirring to form a white precipitate.[2]

-

Dissolve the precipitate in methanol. Colorless needles of 2,6-difluorobenzoic acid will form upon standing at room temperature overnight.[2]

-

Filter and dry the crystals at 60 °C.[2]

Synthesis of 3,5-Difluorobenzoic Acid

One effective method for synthesizing 3,5-difluorobenzoic acid is through the oxidation of 3,5-difluorobenzaldehyde.

Experimental Protocol:

-